1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide
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Overview
Description
1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole-3-carbonyl chloride is prepared by reacting indole-3-carboxylic acid with thionyl chloride.
Azetidine Ring Formation: The azetidine ring is formed by cyclization of an appropriate precursor, such as an amino alcohol, under basic conditions.
Coupling Reaction: The indole-3-carbonyl chloride is then coupled with the azetidine derivative in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indole-3-carbonyl)-N-phenylazetidine-3-carboxamide: Similar structure but lacks the methoxy group.
1-(1H-indole-3-carbonyl)-N-(2-chlorophenyl)azetidine-3-carboxamide: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-18-9-5-4-8-17(18)22-19(24)13-11-23(12-13)20(25)15-10-21-16-7-3-2-6-14(15)16/h2-10,13,21H,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHNBFOANFOBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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